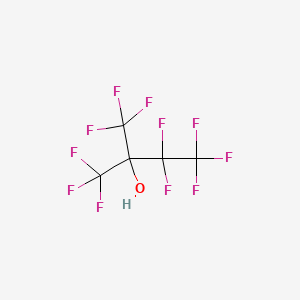

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol

Vue d'ensemble

Description

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol, also known as Compound 8, is a fluoroalcohol that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure and properties, which make it particularly useful for a variety of applications.

Applications De Recherche Scientifique

Stereomutation and Diastereomeric Stability

A study utilizing 1,1,1,3,3,4,4,4-octafluoro-2-phenyl-2-butanol as a base for synthesizing diastereomeric pairs of hydrophosphoranes revealed insights into the electronic properties of the oxygen atom in such compounds. The findings suggest that the electronic attributes of the pentafluoroethyl group are akin to those of the trifluoromethyl group, offering experimental evidence on the relative stability between O-apical and O-equatorial isomers, with the former being more stable by 13.7 kcal/mol (Jiang et al., 2008).

Radical Addition Reactions

Research on the photochemically initiated addition of 2-propanol to trifluoroethylene, yielding various fluorinated alcohols, elucidates the potential of 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol and its derivatives in synthesizing complex fluorinated structures (Fikar et al., 1996).

Fumigant Residue Determination

A method for determining residues of this compound, using gas chromatography, highlights its application in the agricultural sector, particularly in analyzing treated grains like wheat and peanuts for residual content, ensuring safety and compliance (Zehner & Simonaitis, 1985).

N,S-Heterocycles Synthesis

The reaction of octafluoro-2,3-epoxybutane with 2-aminothiophenol produced novel fluorocontaining N,S-heterocyclic compounds, showcasing the versatility of fluorinated compounds like this compound in synthesizing a wide range of chemically interesting and potentially useful heterocyclic structures (Saloutina et al., 2007).

Plasma Etching in Semiconductor Fabrication

A study on the impact of hydrofluorocarbon molecular structure on plasma etching of ultra-low-K dielectrics used in semiconductor fabrication underscores the importance of compounds like this compound. Such compounds serve as precursors for developing etching gases that can finely tune the etching process, crucial for manufacturing advanced electronic devices (Li et al., 2016).

Propriétés

IUPAC Name |

1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11O/c6-2(7,5(14,15)16)1(17,3(8,9)10)4(11,12)13/h17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMFPLLMFQGGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210871 | |

| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6188-98-3 | |

| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)

![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)